molecular formula C24H23N3O3 B2354479 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide CAS No. 1226444-25-2

5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide

Cat. No.: B2354479
CAS No.: 1226444-25-2
M. Wt: 401.466
InChI Key: ZCLXAYIVMONCSK-UHFFFAOYSA-N
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Description

5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the morpholin-4-ylsulfonyl group and the 3-oxo-3-piperidin-1-ylpropyl side chain. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug development and other biomedical research.

Medicine

In medicine, compounds like 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide are investigated for their therapeutic potential. They may be explored for treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, and other applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-6-(morpholin-4-ylsulfonyl)quinazoline-2,4(1H,3H)-dione: Lacks the 3-oxo-3-piperidin-1-ylpropyl side chain.

    3-(3-oxo-3-piperidin-1-ylpropyl)quinazoline-2,4(1H,3H)-dione: Lacks the morpholin-4-ylsulfonyl group.

Uniqueness

The presence of both the morpholin-4-ylsulfonyl group and the 3-oxo-3-piperidin-1-ylpropyl side chain in 5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide makes it unique

Biological Activity

5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative efficacy with similar compounds.

The compound's IUPAC name is 5-methyl-3-[(3-methylbenzoyl)amino]-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide. Its molecular formula is C24H23N3O3C_{24}H_{23}N_3O_3, and it has a molecular weight of approximately 399.46 g/mol. The structure includes an indole core, a furan moiety, and a benzamide substituent, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, in a comparative study, various indole derivatives showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 fold .

Compound MIC (mg/mL) MBC (mg/mL) Activity
Compound 80.004–0.030.008–0.06Excellent
Compound 110.011Not specifiedGood
AmpicillinReferenceReferenceStandard

The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors in microbial cells. For example, docking studies suggest that the inhibition of bacterial enzymes such as MurB may be responsible for its antibacterial activity .

3. Cytotoxicity Studies

Cytotoxicity assays using MTT indicated that many indole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with reduced side effects .

Comparative Analysis with Similar Compounds

In evaluating the biological activity of this compound against similar indole derivatives, it is noteworthy that the presence of specific substituents significantly influences activity:

Compound Key Features Biological Activity
1-methyl-6-(morpholin-4-ylsulfonyl)quinazolineLacks furan moietyModerate antibacterial activity
3-(3-oxo-3-piperidin-1-ylpropyl)quinazolineLacks benzamide substituentLower efficacy compared to target compound

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Antibacterial Efficacy: A study demonstrated that the compound exhibited significant antibacterial properties against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria .
  • Anticancer Potential: In vitro studies showed that the compound inhibited proliferation in various cancer cell lines, indicating its potential as an anticancer agent .

Properties

IUPAC Name

5-methyl-3-[(3-methylbenzoyl)amino]-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-14-5-4-6-17(11-14)23(28)27-21-19-12-15(2)7-10-20(19)26-22(21)24(29)25-13-18-9-8-16(3)30-18/h4-12,26H,13H2,1-3H3,(H,25,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLXAYIVMONCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NCC4=CC=C(O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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